3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a tetrahydrothiophene ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes to their corresponding 1,1-dioxides. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: Reduction to thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperidine derivatives.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Thioethers: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Scientific Research Applications
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of photoelectric materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxide: Shares the thiophene ring structure but lacks the piperidine ring.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness
3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combined thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings .
Properties
Molecular Formula |
C9H17NO3S |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9-1-4-10(5-2-9)8-3-6-14(12,13)7-8/h8-9,11H,1-7H2 |
InChI Key |
IYARZDZKINPJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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